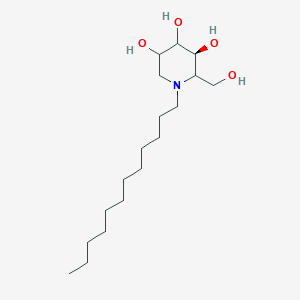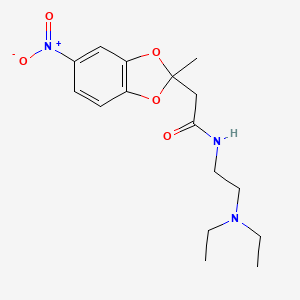
Mebeverine Hydrochloride Impurity H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mebeverine Hydrochloride Impurity H is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculo tropic antispasmodic agent commonly used for the management of irritable bowel syndrome. The impurity H is typically monitored and controlled during the manufacturing process to ensure the purity and efficacy of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mebeverine Hydrochloride Impurity H involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically derivatives of benzoic acid and amines.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to monitor the levels of Impurity H and ensure compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Mebeverine Hydrochloride Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Mebeverine Hydrochloride Impurity H has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of Mebeverine Hydrochloride Impurity H is not well-documented, but it is believed to be similar to that of Mebeverine Hydrochloride. Mebeverine Hydrochloride works by:
Targeting Smooth Muscle: It acts directly on the smooth muscle within the gastrointestinal tract, causing relaxation and reducing spasms.
Calcium Channels: It may affect calcium channels, leading to decreased muscle contractions.
Muscarinic Receptors: It may also affect muscarinic receptors, contributing to its antispasmodic effects.
Comparación Con Compuestos Similares
Mebeverine Hydrochloride Impurity H can be compared with other similar compounds, such as:
Mebeverine Hydrochloride: The parent compound, used as an antispasmodic agent.
Mebeverine Impurity C: Another impurity encountered in the synthesis of Mebeverine Hydrochloride.
Veratric Acid: A primary inactive metabolite of Mebeverine Hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other impurities and related compounds. Its presence and levels are carefully monitored to ensure the quality and safety of pharmaceutical products .
Propiedades
Fórmula molecular |
C24H33NO5 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3 |
Clave InChI |
GZQCFEFLNWBIOI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)O)OC)C(C)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
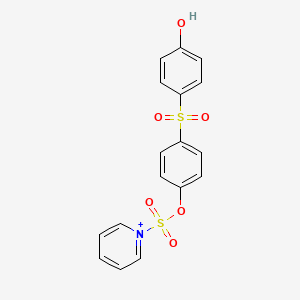
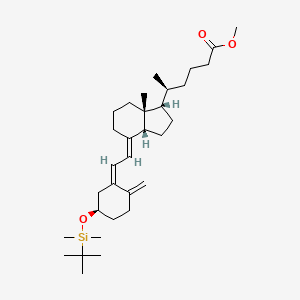
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
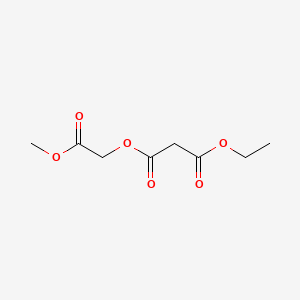

![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
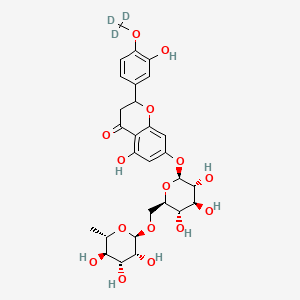
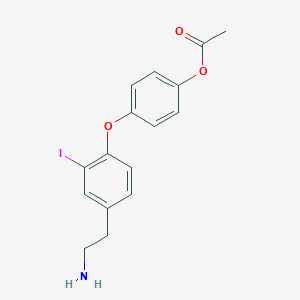
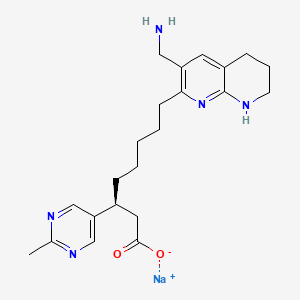
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
